molecular formula C14H19N3O2 B12548491 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile CAS No. 821776-97-0

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile

Cat. No.: B12548491
CAS No.: 821776-97-0
M. Wt: 261.32 g/mol
InChI Key: MCZNCMPRXPCLLR-UHFFFAOYSA-N
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Description

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile is a benzonitrile derivative featuring a nitro group at the 2-position and a hexyl(methyl)amino substituent at the 4-position.

Properties

CAS No.

821776-97-0

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[hexyl(methyl)amino]-2-nitrobenzonitrile

InChI

InChI=1S/C14H19N3O2/c1-3-4-5-6-9-16(2)13-8-7-12(11-15)14(10-13)17(18)19/h7-8,10H,3-6,9H2,1-2H3

InChI Key

MCZNCMPRXPCLLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile typically involves the nitration of a benzonitrile derivative followed by the introduction of the hexyl and methylamino groups. One common method involves the nitration of 2-chlorobenzonitrile to form 2-nitrobenzonitrile, which is then subjected to a nucleophilic substitution reaction with hexylamine and methylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile may involve large-scale nitration and substitution reactions using automated reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of 4-[Hexyl(methyl)amino]-2-aminobenzonitrile.

    Reduction: Formation of 4-[Hexyl(methyl)amino]-2-aminobenzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile is used in several scientific research fields, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The hexyl and methylamino groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Effects

The table below compares 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile with structurally related compounds from the evidence, focusing on substituents, molecular weight, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Evidence ID
4-[Hexyl(methyl)amino]-2-nitrobenzonitrile -NO₂ (2), -N(CH₃)Hexyl (4) C₁₄H₁₉N₃O₂ 261.33 (calc.) Nitro, tertiary amine, nitrile N/A
4-[[[4-(Hexyloxy)phenyl]methylene]amino]benzonitrile -CH=N-(4-hexyloxy phenyl) (4) C₂₀H₂₂N₂O 306.40 Schiff base, nitrile, ether
2-((4-(Bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-5-nitrobenzonitrile -N=N- (azo), -NO₂ (5), -N(CH₂CH₂OH)₂ (4) C₁₉H₂₂N₆O₅ 414.42 Azo, nitro, hydroxyl, nitrile
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride -CH₂OCH₂CH₂N(CH₃) (4) C₁₁H₁₄N₂O·HCl 246.71 Ether, tertiary amine (salt)

Key Observations :

  • Lipophilicity: The hexyl chain in the target compound and 4-[[[4-(hexyloxy)phenyl]methylene]amino]benzonitrile enhances lipid solubility compared to shorter-chain analogs like the hydrochloride salt in .
  • Solubility : The hydrochloride salt in exhibits higher aqueous solubility due to ionic character, whereas the target compound’s tertiary amine and hexyl chain likely favor organic solvents.
Thermodynamic and Spectroscopic Properties

Data from 4-[[[4-(hexyloxy)phenyl]methylene]amino]benzonitrile provide benchmarks for thermodynamic behavior:

  • Entropy (S°solid) : 107.69 cal/mol·K (solid phase at 1 bar).
  • Heat Capacity (Cp,solid) : 66.85 cal/mol·K at 298.15 K.

While the target compound lacks direct thermodynamic data, its structural similarity to suggests comparable solid-phase stability. Infrared (IR) and mass spectrometry (MS) data from and indicate characteristic nitrile (C≡N) stretches near 2220 cm⁻¹ and nitro (NO₂) peaks at ~1520–1350 cm⁻¹, which are likely shared with the target compound.

Biological Activity

4-[Hexyl(methyl)amino]-2-nitrobenzonitrile (commonly referred to as CID 78063569) is a chemical compound that has garnered attention due to its potential biological activity. This compound is characterized by its unique structure, which may influence its interactions with various biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile is C12H16N3O2C_{12}H_{16}N_{3}O_{2}, with a molecular weight of 216.42 g/mol. The chemical structure includes a nitro group and a nitrile group, which are known to play significant roles in biological interactions.

PropertyValue
Molecular FormulaC12H16N3O2
Molecular Weight216.42 g/mol
InChI KeyUHXNODRSWRZBEZ-UHFFFAOYSA-N
Canonical SMILESCCCCCCCNC(=N)C1=CC(=C(C(=C1)C#N)N+[O-])

The biological activity of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

  • Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes, influencing biochemical pathways.
  • Receptor Binding : It may bind to specific receptors, altering cellular responses and signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile exhibits various biological activities:

  • Antimicrobial Activity : Some studies have suggested that compounds with similar structures possess antimicrobial properties. Further research is needed to confirm this for 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile.
  • Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Given its structural similarity to compounds known for neuroprotective effects, further investigation into its role in neuroprotection is warranted.

Research Findings

Recent studies have explored the synthesis and biological applications of nitrobenzonitriles:

  • Synthesis Methods : Various synthetic routes have been developed for producing nitrobenzonitriles, including catalytic methods that enhance yield and purity .
  • Biological Testing : Initial tests indicate that similar compounds can exhibit significant biological activity, warranting further exploration into the pharmacodynamics and pharmacokinetics of 4-[Hexyl(methyl)amino]-2-nitrobenzonitrile.

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